molecular formula C7H11N3 B14854982 5-(2-Aminoethyl)-2-pyridinamine

5-(2-Aminoethyl)-2-pyridinamine

Cat. No.: B14854982
M. Wt: 137.18 g/mol
InChI Key: MHEGULMSPWWCAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Aminoethyl)-2-pyridinamine is an organic compound that features a pyridine ring substituted with an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-2-pyridinamine can be achieved through several methods. One common approach involves the alkylation of 2-pyridinamine with 2-bromoethylamine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-pyridinamine and 2-bromoethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 2-pyridinamine is dissolved in a suitable solvent, and the base is added. The 2-bromoethylamine is then added dropwise, and the mixture is stirred at an elevated temperature until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-2-pyridinamine can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

5-(2-Aminoethyl)-2-pyridinamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(2-Aminoethyl)-2-pyridinamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinamine: Lacks the aminoethyl group, making it less versatile in certain applications.

    2-(2-Aminoethyl)pyridine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

Uniqueness

5-(2-Aminoethyl)-2-pyridinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

5-(2-aminoethyl)pyridin-2-amine

InChI

InChI=1S/C7H11N3/c8-4-3-6-1-2-7(9)10-5-6/h1-2,5H,3-4,8H2,(H2,9,10)

InChI Key

MHEGULMSPWWCAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CCN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.